BMS-1166 Hydrochloride
Description
Overview of Programmed Cell Death Protein 1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) Pathway in Immuno-Oncology Research
The Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are pivotal players in regulating the body's immune response. nih.govfrontiersin.org Under normal physiological conditions, the interaction between PD-1, a receptor expressed on activated T-cells, and PD-L1, a transmembrane protein found on various cells, acts as a crucial "brake" to prevent excessive immune reactions and maintain self-tolerance. nih.govabcam.com This mechanism is essential for preventing autoimmune diseases. frontiersin.orgnih.gov
However, many cancer cells have ingeniously co-opted this pathway to their advantage. frontiersin.orgabcam.com By overexpressing PD-L1 on their surface, tumor cells can engage with PD-1 on T-cells, effectively deactivating these immune soldiers and creating an immunosuppressive tumor microenvironment. nih.govabcam.com This "immune escape" allows the cancer to grow unchecked, evading destruction by the host's immune system. nih.govfrontiersin.org The PD-1/PD-L1 pathway, therefore, represents a significant mechanism of adaptive immune resistance employed by tumors. abcam.com
The discovery and understanding of this pathway have been a major breakthrough in oncology, leading to the development of a new class of cancer treatments known as immune checkpoint inhibitors. frontiersin.orgnih.gov By blocking the interaction between PD-1 and PD-L1, these therapies aim to release the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells. frontiersin.orgabcam.com
Rationale for Small Molecule Inhibitors in Immune Checkpoint Research
While monoclonal antibodies targeting the PD-1/PD-L1 pathway have demonstrated remarkable success in treating various cancers, they are not without limitations. nih.govnih.gov These large biologic drugs typically require intravenous administration, can have long half-lives that may contribute to immune-related adverse events, and are associated with high manufacturing costs. nih.govbmj.comrsc.org
These challenges have spurred the development of small molecule inhibitors as a promising alternative. nih.govbmj.com Small molecules offer several potential advantages, including the possibility of oral bioavailability, which would improve patient convenience. bmj.com Their shorter half-lives could offer better control in managing side effects, and their smaller size may allow for better penetration into the tumor microenvironment. bmj.comfrontiersin.org Furthermore, small molecule inhibitors could potentially circumvent some mechanisms of resistance that have been observed with antibody-based therapies. bmj.com The pursuit of small-molecule inhibitors targeting the PD-1/PD-L1 axis represents a significant and active area of research aimed at expanding the arsenal (B13267) of effective cancer immunotherapies. nih.govrsc.org
Historical Context of BMS-1166 Hydrochloride Development as a PD-L1 Modulator
The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway has been a key focus for several pharmaceutical companies. Bristol-Myers Squibb (BMS) has been at the forefront of this research, disclosing the first patents for biphenyl-type immunomodulators in 2015. nih.gov These initial compounds were designed to block the PD-1/PD-L1 interaction and were based on scaffolds like (2-methyl-3-biphenylyl)methanol. nih.govoncotarget.com
Through further optimization and structure-activity relationship (SAR) studies, a series of more potent compounds were developed. probes-drugs.org BMS-1166 emerged as a highly potent derivative from this research effort. nih.govnih.gov It belongs to a class of molecules characterized by a [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol core. probes-drugs.org Research has shown that BMS-1166 and its analogues directly bind to PD-L1, inducing its dimerization and thereby blocking its interaction with PD-1. oncotarget.commedchemexpress.combioscience.co.uk This mechanism of action was a significant finding, providing a clear structural basis for the inhibitory activity of these small molecules. oncotarget.com
BMS-1166 demonstrated a high binding affinity for human PD-L1, with a reported IC50 value of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay. medchemexpress.combioscience.co.ukmedchemexpress.comcaymanchem.com This compound has been instrumental as a tool compound in research to further understand the biological consequences of small molecule-mediated PD-L1 inhibition and to validate this approach as a viable therapeutic strategy. nih.govresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Target | PD-L1 | oncotarget.commedkoo.com |
| Mechanism of Action | Induces PD-L1 dimerization, blocking PD-1 interaction | medchemexpress.combioscience.co.ukmedchemexpress.com |
| IC50 (HTRF Assay) | 1.4 nM | medchemexpress.combioscience.co.ukmedchemexpress.comcaymanchem.com |
| EC50 (Cell Reporter Assay) | 276 nM | caymanchem.comcaymanchem.com |
Properties
CAS No. |
2113650-05-6 |
|---|---|
Molecular Formula |
C36H34Cl2N2O7 |
Molecular Weight |
677.57 |
IUPAC Name |
(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
InChI Key |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
SMILES |
O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |
Origin of Product |
United States |
Molecular Mechanisms of Bms 1166 Hydrochloride Action
Direct Binding to Human Programmed Death-Ligand 1 (PD-L1)
BMS-1166 directly binds to human PD-L1. nih.gov This interaction has been characterized with a high affinity, exhibiting an IC50 value of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay. medchemexpress.commedchemexpress.comnih.gov Structural studies have revealed that BMS-1166 and its derivatives bind to the surface of PD-L1 that interacts with its receptor, Programmed Death-1 (PD-1). nih.govfrontiersin.org Specifically, these small molecules occupy a deep hydrophobic and cylindrical pocket formed at the interface of two PD-L1 monomers. frontiersin.orgfrontiersin.org This binding is specific to human PD-L1, as the compound does not affect mouse PD-L1. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the direct binding of BMS compounds to PD-L1 expressed in mammalian cells, providing insights into the interaction in a more physiologically relevant context. frontiersin.org
Induction of Programmed Death-Ligand 1 (PD-L1) Dimerization
A key feature of BMS-1166's mechanism is its ability to induce the dimerization of PD-L1. medchemexpress.commedchemexpress.comnih.gov Instead of simply blocking the PD-1 binding site on a single PD-L1 molecule, BMS-1166 inserts itself into a hydrophobic cavity between two PD-L1 molecules, effectively acting as a molecular glue that stabilizes a PD-L1 dimer. nih.govnih.gov This induced dimerization is a crucial step in its inhibitory action. frontiersin.orglidsen.com The formation of these solution-stable PD-L1 dimers upon the addition of BMS-1166 has been confirmed by biophysical methods such as NMR, which showed a significant increase in the molecular weight of PD-L1, indicative of dimerization. nih.gov
Interference with PD-L1 Post-Translational Processing and Trafficking
BMS-1166 disrupts the normal cellular processing and movement of PD-L1 through a novel mechanism that goes beyond simple cell surface blockade. nih.govnih.gov
Inhibition of PD-L1 Glycosylation and Maturation
The compound specifically and partially inhibits the N-glycosylation of PD-L1. nih.govfrontiersin.org PD-L1 undergoes post-translational modification in the form of N-linked glycosylation, which is critical for its stability and function. frontiersin.org BMS-1166's action leads to the accumulation of a partially glycosylated, immature form of PD-L1 (approximately 43-kDa) and a reduction in the mature, fully glycosylated form (approximately 55-kDa). nih.gov This occurs because the compound traps the newly synthesized and partially glycosylated PD-L1 in the endoplasmic reticulum. nih.gov The four N-glycosylation sites in the extracellular domain of PD-L1 (Asn35, Asn192, Asn200, and Asn219) are important for the protein's stability and its interaction with PD-1. frontiersin.org
Prevention of Endoplasmic Reticulum (ER) Export to Golgi Apparatus
By inducing dimerization and interfering with proper glycosylation, BMS-1166 effectively prevents the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.govfrontiersin.orglidsen.com This sequestration within the ER is a key part of its mechanism, as it prevents the further processing and maturation of PD-L1 that normally occurs in the Golgi. nih.govfrontiersin.org The under-glycosylated PD-L1 is retained in the ER and may subsequently be targeted for degradation. nih.govlidsen.com This blockade of ER export functionally inactivates PD-L1. frontiersin.org
Impact on Surface Expression and Exosomal Secretion of PD-L1
The retention of PD-L1 in the ER directly leads to a reduction in its expression on the cell surface. nih.govdovepress.com Consequently, this also diminishes the amount of PD-L1 that can be secreted in exosomes. nih.govdovepress.com Exosomal PD-L1 is known to contribute to the suppression of the immune system. By preventing the maturation and transport of PD-L1, BMS-1166 reduces the levels of PD-L1 available for incorporation into these extracellular vesicles. nih.govdovepress.com
Abrogation of PD-1/PD-L1 Interaction at the Cellular Interface
The culmination of these molecular events is the effective abrogation of the interaction between PD-1 and PD-L1 at the cellular level. nih.govnih.govtandfonline.com By reducing the amount of mature, functional PD-L1 on the cell surface, BMS-1166 prevents PD-L1 from engaging with PD-1 on T-cells. nih.govnih.gov This disruption of the PD-1/PD-L1 signaling pathway relieves the inhibitory signal on T-cells, thereby restoring their activation and anti-tumor immune response. nih.govnih.govtandfonline.com In co-culture assays with PD-L1-expressing cancer cells and PD-1-expressing T-cells, BMS-1166 has been shown to prevent the degradation of PD-1 that is induced by the interaction, and to restore T-cell activation. nih.govtandfonline.comoncotarget.com
Interactive Data Tables
Table 1: Inhibitory Activity of BMS-1166 Hydrochloride
| Assay Type | Target | IC50 | Reference |
| Homogenous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 1.4 nM | medchemexpress.commedchemexpress.comnih.gov |
| Cell-based Reporter Assay | PD-1/PD-L1 Interaction | EC50 = 276 nM | caymanchem.com |
| Cytotoxicity Assay | MDA-MB-231 cells | IC50 = 28.77 μM | nih.govnih.gov |
Table 2: Effects of BMS-1166 on PD-L1 Processing and T-Cell Function
| Finding | Experimental System | Effect of BMS-1166 | Reference |
| PD-L1 Glycosylation | PC9/PD-L1 cells | Increased lower molecular weight form, decreased higher molecular weight form | nih.gov |
| PD-L1 Subcellular Localization | PD-L1-GFP expressing cells | Trapped PD-L1 in the Endoplasmic Reticulum | nih.gov |
| PD-1 Degradation | Co-culture of PC9/PD-L1 and Jurkat/PD-1 cells | Dose-dependently prevented PD-1 degradation | nih.gov |
| T-cell Activation | Jurkat/PD-1/NFAT-luc cells co-cultured with PC9/PD-L1 cells | Restored suppressed luciferase activation | nih.gov |
| T-cell Apoptosis | Jurkat cells co-cultured with IFN-γ-stimulated MDA-MB-231 cells | Attenuated T-cell apoptosis | tandfonline.com |
Restoration of T-Cell Receptor-Mediated Activation
This compound is a potent, small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway. medchemexpress.commedchemexpress.comchemsrc.comadooq.comadooq.com Its mechanism of action centers on blocking the binding of PD-L1 to the PD-1 receptor, thereby antagonizing the inhibitory signal that this interaction sends to T-cells. medsci.orgnih.govbiosynth.commedkoo.com This blockade effectively restores and enhances T-cell receptor (TCR)-mediated activation, a fundamental process in the adaptive immune response against tumor cells. medsci.orgnih.govbiosynth.com
The binding of PD-L1, often overexpressed on the surface of cancer cells, to the PD-1 receptor on activated T-cells transmits a co-inhibitory signal that curtails T-cell proliferation, cytokine production, and cytotoxic activity. nih.gov This interaction leads to the recruitment of phosphatases, such as SHP-2, to the intracellular domain of PD-1. nih.gov These phosphatases then dephosphorylate key signaling molecules within the T-cell activation cascade, including CD3ζ and ZAP70, effectively "switching off" the T-cell's anti-tumor functions. nih.gov
This compound intervenes in this process by binding directly to PD-L1, inducing its dimerization and preventing its interaction with PD-1. medchemexpress.commedchemexpress.commedchemexpress.cn This action alleviates the PD-L1-induced exhaustion of T-lymphocytes. nih.gov By disrupting the PD-1/PD-L1 axis, this compound effectively removes the brakes on T-cell activity, allowing for the restoration of their natural functions. medsci.orgnih.gov
Research findings have demonstrated the capacity of BMS-1166 to restore effector T-cell function. nih.gov In co-culture systems, the presence of BMS-1166 has been shown to increase the activation of Jurkat T-cells (a human T-lymphocyte cell line) that express PD-1 when cultured with cells expressing PD-L1. caymanchem.com This is evidenced by increased luciferase activity in reporter assays, which is a common method for monitoring T-cell activation. nih.govmedkoo.com Specifically, treatment with BMS-1166 can restore T-cell activity that has been suppressed by increased PD-L1 expression on cancer cells. nih.gov
Furthermore, studies have shown that BMS-1166 can counteract the inhibitory effects of both soluble and cell surface-associated PD-L1 on TCR-mediated T-lymphocyte activation. medkoo.comnih.gov This is a crucial aspect of its function, as both forms of PD-L1 can contribute to immune evasion by tumors. The compound has been observed to dose-dependently abolish the inhibition of endothelial cell stimulation by soluble PD-L1. medchemexpress.commedchemexpress.comchemsrc.com
The restoration of T-cell activation by BMS-1166 is also reflected in changes in cytokine production and the expression of activation markers. For instance, the inhibition of the PD-1/PD-L1 pathway by small molecules can lead to increased production of crucial effector cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). nih.govacs.org Studies with similar small-molecule inhibitors have shown enhanced T-cell cytotoxicity towards cancer cells, accompanied by increased production of granzyme B and perforin. researchgate.net
Interestingly, the mechanism of BMS-1166 may also involve effects on the post-translational modification and trafficking of the PD-L1 protein. nih.gov Research suggests that BMS-1166 can block the export of PD-L1 from the endoplasmic reticulum (ER), which in turn prevents its further glycosylation and leads to its degradation. nih.gov By reducing the amount of functional PD-L1 on the cell surface, BMS-1166 further contributes to the reduction of inhibitory signals and the restoration of T-cell function.
However, resistance mechanisms can emerge. Prolonged treatment with BMS-1166 can lead to the activation of downstream signaling pathways such as the PI3K/mTOR and MAPK pathways, which can counteract the intended therapeutic effect. medsci.org
Detailed Research Findings on T-Cell Activation
| Assay Type | Cell Lines Used | Key Finding | Reference |
| T-cell Activation Bioassay | Jurkat T-cells, MDA-MB-231 | BMS-1166 treatment effectively restored T-cell activity, as measured by increased luciferase activity, which was suppressed by IFN-γ-induced PD-L1 expression on cancer cells. nih.gov | |
| Co-culture Reporter Assay | PD-1 expressing Jurkat cells, PD-L1 expressing CHO cells | BMS-1166 increased the activation of Jurkat cells with an EC50 of 276 nM. caymanchem.com | |
| Luciferase Gene Reporter Assay | Jurkat T-lymphocytes | BMS-1166 dose-dependently induced luciferase activity, demonstrating its ability to antagonize the PD-1/PD-L1 immune checkpoint at the cellular interface. medkoo.com | |
| Primary T-cell Reactivation Assay | Human PBMCs, CHO/TCRAct/PD-L1 cells | A similar terphenyl-based small-molecule inhibitor was shown to reactivate primary T-cells that were pre-blocked by PD-L1-overexpressing cells, as indicated by the expression of T-cell activation markers. chemrxiv.org | |
| NFAT-Luciferase Reporter Assay | PD-1 expressing Jurkat T-cells | Small-molecule inhibitors of the PD-1/PD-L1 interaction alleviate the inhibitory effect of soluble PD-L1 on TCR-mediated activation of T-lymphocytes. nih.govacs.org |
Biochemical and Cellular Characterization of Bms 1166 Hydrochloride
Assessment of PD-1/PD-L1 Interaction Inhibition
BMS-1166 has been identified as a potent inhibitor of the PD-1/PD-L1 interaction. medchemexpress.comadooq.commedkoo.com This inhibitory activity has been quantified and characterized through various biophysical and biochemical assays.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assays
Homogenous Time-Resolved Fluorescence (HTRF) assays have been instrumental in the initial identification and optimization of BMS-1166 as a PD-L1 inhibitor. nih.govtandfonline.com This assay format is widely used to screen and rank the ability of compounds to disrupt the formation of the PD-1/PD-L1 complex. frontiersin.org
Detailed Research Findings: In HTRF binding assays, BMS-1166 demonstrated high potency in inhibiting the interaction between PD-1 and PD-L1. nih.govtandfonline.com The compound was one of the most effective in a series developed by Bristol-Myers Squibb, showing significant inhibitory activity at nanomolar concentrations. nih.govtandfonline.com The assay relies on the transfer of energy between a donor and an acceptor fluorophore conjugated to the interacting proteins. Disruption of this interaction by an inhibitor like BMS-1166 leads to a decrease in the HTRF signal, allowing for the quantification of inhibitory potency. frontiersin.org
Table 1: HTRF Assay Data for BMS-1166
| Parameter | Value | Assay Condition | Reference |
|---|---|---|---|
| IC₅₀ | 1.4 nM | In-vitro HTRF binding assay | nih.govbiomol.comcaymanchem.com |
| IC₅₀ | 7 nM | TR-FRET assay | frontiersin.org |
Quantitative Binding Affinity Determination
Beyond HTRF, other methods have been employed to determine the binding affinity of BMS-1166 to PD-L1. These studies confirm a direct interaction and provide further details on the nature of this binding.
Detailed Research Findings: Nuclear Magnetic Resonance (NMR) titration experiments have provided qualitative evidence of BMS-1166 binding to PD-L1. The addition of BMS-1166 to ¹⁵N-labeled PD-L1 resulted in line-broadening of the NMR signals, which is indicative of a significant increase in the molecular weight of the protein species, suggesting compound-induced dimerization of PD-L1. oncotarget.comnih.gov This dimerization is a key aspect of its mechanism, where the small molecule inserts into a hydrophobic cavity between two PD-L1 molecules. nih.gov Differential Scanning Fluorimetry (DSF) has also been used to confirm the interaction, showing that BMS-1166 stabilizes the PD-L1 ectodomain. acs.org
Cellular Immune Checkpoint Blockade Assays
The ability of BMS-1166 to block the PD-1/PD-L1 checkpoint has been validated in cellular systems designed to model the interaction between T-cells and cancer cells.
Reporter Gene Assays for T-Cell Activation
Reporter gene assays are a common method to assess the functional consequence of PD-1/PD-L1 blockade. These assays typically utilize a T-cell line engineered to express a reporter gene, such as luciferase, under the control of a T-cell activation-responsive promoter.
Detailed Research Findings: In co-culture systems, BMS-1166 has been shown to restore the activation of Jurkat T-cells that are suppressed by PD-L1-expressing cells. frontiersin.orgoncotarget.com For instance, Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element show suppressed activation when co-cultured with PD-L1-expressing CHO-K1 cells. frontiersin.orgoncotarget.com Treatment with BMS-1166 reverses this suppression, leading to a dose-dependent increase in luciferase activity. medkoo.comnih.govoncotarget.com However, some studies note that the potency of BMS-1166 in these cellular assays is significantly lower than that observed for therapeutic antibodies. frontiersin.orgoncotarget.com
Table 2: T-Cell Activation Reporter Assay Data for BMS-1166
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| EC₅₀ | 276 nM | Jurkat cells expressing PD-1 co-cultured with CHO cells expressing PD-L1 | biomol.comcaymanchem.com |
| Activity | Low (<1.5-fold induction) | Reporter assay with doses from 0.1 to 10 µM | frontiersin.org |
Evaluation of Effector T-Cell Function Restoration
Beyond reporter gene activation, the ability of BMS-1166 to restore more complex effector functions of T-cells, such as cytokine production and reduced apoptosis, has been investigated.
Detailed Research Findings: Studies have demonstrated that BMS-1166 can restore the function of effector T-cells. medsci.orgnih.gov In co-culture experiments with MDA-MB-231 breast cancer cells, which upregulate PD-L1, and Jurkat T-cells, BMS-1166 treatment attenuated T-cell apoptosis induced by the PD-1/PD-L1 interaction. nih.gov This restoration of T-cell viability is a crucial indicator of functional recovery. nih.gov Furthermore, research has shown that upon BMS-1166 treatment, the production of IL-2, a key cytokine for T-cell proliferation and function, is significantly recovered, while the effect on IFN-γ production is less pronounced. nih.gov
Analysis of PD-L1 Expression and Processing in Cellular Models
A unique aspect of BMS-1166's mechanism of action involves its impact on the post-translational processing and cellular trafficking of PD-L1.
Detailed Research Findings: BMS-1166 has been found to interfere with the glycosylation of PD-L1. nih.govfrontiersin.org The compound specifically prevents the transport of the newly synthesized, under-glycosylated form of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.govfrontiersin.org This blockade leads to the accumulation of an under-glycosylated 43-kDa form of PD-L1 in the ER, which then undergoes rapid degradation, likely via the ER-associated protein degradation (ERAD) pathway. nih.gov Consequently, the expression of mature, glycosylated PD-L1 on the cell surface is reduced. nih.govnih.gov This mechanism was observed in cellular models where BMS-1166 treatment led to a decrease in the higher molecular weight form (~55-kDa) of PD-L1 and an increase in the lower molecular weight form (43-kDa). nih.gov Furthermore, studies have shown that BMS-1166 can reduce PD-L1 expression not only on the cell surface but also in exosomes released by cancer cells. nih.gov
Flow Cytometry for Surface PD-L1 Expression
Flow cytometry is a critical technique used to quantify the expression of proteins on the cell surface. In the context of BMS-1166 Hydrochloride, it has been employed to measure the compound's effect on the surface levels of Programmed Death-Ligand 1 (PD-L1).
Research findings from studies using flow cytometry have demonstrated that BMS-1166 can significantly reduce the expression of PD-L1 on the surface of cancer cells. nih.gov For instance, in studies involving MDA-MB-231 human breast cancer cells, treatment with BMS-1166 led to a noticeable decrease in surface PD-L1 levels, even after expression was induced with interferon-gamma (IFN-γ). nih.gov The inhibitory effect of BMS-1166 on PD-L1 expression has also been observed in exosomes, which are small vesicles released by cells. nih.govresearchgate.net Flow cytometry analysis of exosomes from breast cancer cells treated with BMS-1166 showed a significant reduction in their PD-L1 content. nih.govresearchgate.net
Furthermore, flow cytometry has been utilized in cellular models designed to mimic the immune checkpoint, such as co-cultures of Jurkat T-cells expressing PD-1 and artificial antigen-presenting cells (aAPCs) expressing human PD-L1 (hPD-L1). mdpi.com In these systems, flow cytometry confirms the presence of hPD-L1 on the aAPCs, setting the baseline for assays where BMS-1166 is tested for its ability to disrupt the PD-1/PD-L1 interaction and restore T-cell activation. mdpi.com
Table 1: Effect of BMS-1166 on PD-L1 Expression as Measured by Flow Cytometry
| Cell Type/Component | Condition | Observed Effect on PD-L1 Expression | Reference |
|---|---|---|---|
| MDA-MB-231 Breast Cancer Cells | Treatment with BMS-1166 | Significant reduction in cell surface PD-L1 | nih.gov |
| Exosomes from Breast Cancer Cells | Treatment with BMS-1166 | Significant reduction in exosomal PD-L1 | nih.govresearchgate.net |
| hPD-L1 aAPCs (artificial Antigen-Presenting Cells) | Baseline Measurement | Confirmed surface expression of human PD-L1 | mdpi.com |
Specificity Profile of this compound
Differential Activity against Human versus Murine PD-L1
A crucial aspect of the pharmacological profile of BMS-1166 is its marked specificity for human PD-L1 (hPD-L1) over its murine counterpart (mPD-L1). Multiple independent studies have consistently demonstrated that BMS-1166 binds to and inhibits the function of hPD-L1, but shows no significant interaction or activity against mPD-L1. researchgate.netnih.govacs.org
This species-specificity has been confirmed using various biochemical and biophysical assays. For example, Nuclear Magnetic Resonance (NMR) experiments show that while BMS-1166 causes characteristic spectral changes upon binding to hPD-L1, no such changes are observed when it is introduced to mPD-L1. nih.gov Similarly, MicroScale Thermophoresis (MST) assays, which measure molecular interactions, confirm that BMS-1166 does not bind to mPD-L1. nih.govacs.org
Table 3: Comparative Activity of BMS-1166 on Human vs. Murine PD-L1
| Target Protein | Binding/Activity of BMS-1166 | Key Determinant | Reference |
|---|---|---|---|
| Human PD-L1 (hPD-L1) | Active (Binds and inhibits) | Presence of Met115 in the binding site | mdpi.comnih.govacs.org |
| Murine PD-L1 (mPD-L1) | Inactive (No significant binding or inhibition) | Met115 is replaced by Ile115 | researchgate.netnih.govacs.orgresearchgate.net |
Structural Biology and Structure Activity Relationships Sar of Bms 1166 Hydrochloride
Crystallographic Analysis of BMS-1166 Hydrochloride-Bound PD-L1
The crystallographic structure of BMS-1166 in complex with the Ig-like V-type domain of human PD-L1 has been resolved, offering a detailed view of their interaction. oncotarget.com This analysis reveals that BMS-1166 binds to a dimer of PD-L1, a feature that is crucial for its inhibitory function. oncotarget.comfrontiersin.org
Crystallographic data show that BMS-1166 settles into a deep, cylindrical, and hydrophobic tunnel formed at the interface of two PD-L1 monomers. oncotarget.comresearchgate.netmdpi.com This binding mode is distinct from the binding of some earlier, less optimized compounds which occupy a more open cleft. oncotarget.com The formation of this tunnel is induced by the binding of the inhibitor itself. oncotarget.com
A key event in the formation of the binding tunnel is a significant conformational change in the sidechain of the amino acid residue Tyrosine 56 (Tyr56) from one of the PD-L1 monomers (chain A). oncotarget.com This rotation removes steric hindrance and allows for additional interactions between Tyr56 and the 2,3-dihydro-1,4-benzodioxine part of BMS-1166. oncotarget.com
The interactions between BMS-1166 and the PD-L1 dimer are predominantly non-polar. nih.gov Key residues from both PD-L1 monomers (A and B chains) are involved in creating the binding pocket and interacting with the inhibitor. These include:
Chain A: Ile54, Tyr56, Met115, Ala121, Asp122, Tyr123, and Arg125. nih.gov
Chain B: Ile54, Tyr56, Val76, Met115, Ala121, and Asp122. nih.gov
The biphenyl (B1667301) core of the inhibitor is situated within this hydrophobic channel, while other parts of the molecule, such as the chlorophenyl and benzonitrile (B105546) groups, establish important interactions like π-π stacking with Tyr56 and a hydrogen bond with Arg125, which help to stabilize the binding. nih.gov
A defining characteristic of BMS-1166 and related compounds is their ability to induce and stabilize the dimerization of PD-L1. oncotarget.comfrontiersin.orgnih.gov The crystal structure clearly shows one inhibitor molecule bound within the interface of a PD-L1 dimer. oncotarget.com This induced dimerization is the primary mechanism by which these small molecules block the interaction between PD-L1 and its receptor, PD-1. frontiersin.org
Nuclear Magnetic Resonance (NMR) studies have confirmed that BMS-1166 promotes the formation of stable PD-L1 dimers in solution, which is indicated by a significant increase in the molecular weight of PD-L1 upon addition of the compound. oncotarget.comnih.gov Molecular dynamics simulations further support a model where the inhibitor first binds to one PD-L1 monomer, and this pre-formed complex then recruits a second PD-L1 molecule to form the stable, inhibited dimer. nih.govmdpi.com This dimerization is a key factor for the inhibitory activities of these ligands. nih.gov
Identification of Binding Cavities and Interaction Modes
Computational Approaches in Design and Optimization
Computational methods have been instrumental in the discovery, understanding, and optimization of BMS-1166 and other PD-L1 inhibitors. mdpi.comnih.gov These approaches include virtual screening, molecular docking, and molecular dynamics simulations.
In silico screening and molecular docking have been widely used to identify and refine potential PD-L1 inhibitors. tandfonline.comexplorationpub.com For instance, BMS-1166 has been used as a template molecule in shape-based and pharmacophore-based virtual screening campaigns to identify new compounds with potentially similar binding modes. tandfonline.com
Molecular docking studies consistently predict a binding mode for BMS-1166 that corresponds well with the crystallographic data. researchgate.netacs.org These simulations confirm that the inhibitor fits into the hydrophobic cavity formed at the dimer interface. acs.org Docking analyses have been used to:
Predict the binding affinity of new compounds. nih.gov
Identify key interacting residues within the binding pocket. nih.gov
Guide the structural modification of inhibitor scaffolds to improve potency. nih.gov
For example, docking studies have highlighted the importance of residues like Ile54, Tyr56, Met115, and Ala121 from both PD-L1 monomers for stable binding. nih.gov These computational predictions provide a rational basis for designing new derivatives with enhanced interactions with these key residues.
Elucidation of Key Pharmacophoric Features
Pharmacophore modeling helps to define the essential structural features of a molecule that are responsible for its biological activity. For BMS-1166 and related compounds, several key features have been identified. mdpi.com
The biphenyl moiety is a core structural feature of many potent PD-L1 inhibitors, including BMS-1166. mdpi.comnih.govexplorationpub.com This rigid scaffold is crucial for fitting into the hydrophobic tunnel of the PD-L1 dimer. nih.gov
SAR studies have shown that modifications to the biphenyl group can significantly impact the inhibitor's potency. NMR studies have demonstrated that a simple biphenyl system is the minimal fragment of BMS-1166 that retains the ability to bind to PD-L1. nih.govmdpi.com This highlights the central role of this moiety in the compound's activity.
The 2,3-dihydro-1,4-benzodioxine group, which is attached to the biphenyl core, also plays a critical role. It is involved in important interactions with residues such as Ile54 and Tyr56 of one PD-L1 monomer and Asp122 and Tyr123 of the second monomer, further stabilizing the complex. nih.govresearchgate.net The design of new inhibitors often involves retaining this biphenyl core while modifying other parts of the molecule to optimize interactions and properties. nih.gov For instance, rigidifying the biphenyl scaffold by creating terphenyl-based structures has been explored as a strategy to potentially increase specificity and potency. chemrxiv.org
Influence of Substituent Groups on Inhibitory Activity
The inhibitory activity of BMS-1166 and its analogs is significantly influenced by the nature and position of substituent groups on their core chemical scaffold. frontiersin.orgresearchgate.net Computational and experimental studies have elucidated the structure-activity relationships (SAR) that govern the potency of these small molecule inhibitors.
The core scaffold of these inhibitors, often a (2-methyl-3-biphenylyl)methanol structure, is crucial for inducing the dimerization of Programmed Death-Ligand 1 (PD-L1) and interacting with the hydrophobic tunnel formed by the two PD-L1 monomers. frontiersin.org Modifications to this core have been explored to optimize inhibitory activity.
A key area of modification is the biphenyl moiety. acs.org Analysis of various biphenyl derivatives has shown that substituents on the external aromatic rings have a more significant impact on the inhibitor's potency. mdpi.com For instance, the presence of a 2,3-dihydro-1,4-benzodioxinyl group at the R2 position, as seen in BMS-1166 and related compounds like BMS-114, BMS-200, and BMS-1001, is favorable for activity. nih.gov This is attributed to beneficial interactions within the binding pocket.
Furthermore, the linker connecting the core to other parts of the molecule plays a role in activity. Some studies have focused on creating "nonsymmetric" compounds where the substituents on either side of an amide linker attached to the biphenyl structure are different. acs.org Many of these nonsymmetric compounds have demonstrated high inhibitory potency. acs.org
Computational studies, including quantitative structure-activity relationship (QSAR) analysis, have been employed to predict the impact of different substituent groups. frontiersin.orgmdpi.com These models have highlighted the importance of specific pharmacophore elements at each attachment point on the core scaffold for improving inhibitory activities. frontiersin.org For example, molecular dynamics simulations of BMS-8 and BMS-1166 indicated that the additional structural fragments on BMS-1166 compared to BMS-8 increase electrostatic interactions with the protein, contributing to its higher inhibitory activity. researchgate.net The 3-cyanobenzyl substituent on BMS-1166 is stabilized through π-stacking with Tyrosine 123 on one of the PD-L1 monomers. researchgate.netoncotarget.com
The table below summarizes the influence of key substituent groups on the inhibitory activity of BMS-1166 and related compounds.
| Substituent Position/Moiety | Favorable Groups/Features | Observed Effect on Activity | Reference Compound(s) |
| Biphenyl Core | (2-methyl-3-biphenylyl)methanol | Essential for inducing PD-L1 dimerization and binding. | BMS series inhibitors frontiersin.org |
| R2 Position | 2,3-dihydro-1,4-benzodioxinyl group | Enhances inhibitory activity. | BMS-1166, BMS-114, BMS-200, BMS-1001 nih.gov |
| Linker | Amide linker with non-symmetrical substituents | Can lead to high inhibitory potency. | Nonsymmetric C2 inhibitors acs.org |
| Proline Moiety | Removal to create a primary amine tail | Enhances solubility without loss of binding. | Modified BMS-1166 analog acs.org |
| Benzyl Group | 3-cyanobenzyl | Stabilized by π-stacking, contributing to binding. | BMS-1166 researchgate.netoncotarget.com |
Comparative Analysis with Related Small Molecule PD-L1 Inhibitors
BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, but it is one of several such compounds developed, primarily by Bristol-Myers Squibb (BMS). frontiersin.orgmedchemexpress.com A comparative analysis of BMS-1166 with its predecessors and other related inhibitors reveals key structural and functional differences that contribute to their varying potencies.
The BMS series of inhibitors, including BMS-8, BMS-200, and BMS-1001, share a common mechanism of inducing PD-L1 dimerization to block its interaction with PD-1. frontiersin.org However, they exhibit a range of inhibitory activities. BMS-1166 is among the most potent, with a reported IC₅₀ of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay. medchemexpress.comadooq.comprobechem.com This is a significant improvement over some of the earlier compounds. For instance, while both BMS-8 and BMS-1166 induce PD-L1 dimerization, computational studies suggest that BMS-1166 forms a more stable complex with the PD-L1 dimer. frontiersin.orgnih.gov This increased stability is attributed to additional structural fragments on BMS-1166 that enhance electrostatic interactions. researchgate.net
In direct comparative assays, BMS-1166 has consistently demonstrated high potency. For example, in a competitive ELISA, a di-bromo-based inhibitor, compound 2k, was found to be a stronger inhibitor than BMS-1166, with IC₅₀ values of 1.47 ± 0.05 nM and 28.04 ± 0.36 nM, respectively. acs.org Despite this, compound 2k was noted as being the strongest small-molecule inhibitor of PD-L1 reported at the time, highlighting the high benchmark set by BMS-1166. acs.org In other studies, newly synthesized compounds have been compared to BMS-1166 as a reference, with many showing comparable or slightly improved inhibitory activities in HTRF assays. acs.org
Another small molecule inhibitor, CA-170, exhibits a different mechanism. Unlike the BMS compounds that induce PD-L1 dimerization, CA-170, a more polar molecule, is thought to bind directly to PD-L1 without disrupting the PD-1/PD-L1 complex, thereby antagonizing it. frontiersin.org In a reporter assay where BMS-1166 showed some activity, CA-170 was inactive. frontiersin.org
The development of these inhibitors has also revealed differences in their cellular effects. For example, while potent in biochemical assays, the translation to cellular activity can vary. In a Jurkat T-cell activation assay, BMS-1166 demonstrated an EC₅₀ of 276 nM. caymanchem.com In another study, BMS-1166 was found to decrease the viability of cells by 50% at a 40 μM concentration, whereas a newer di-bromo compound, 2k, was not toxic even at 100 μM. acs.org
The following table provides a comparative overview of BMS-1166 and other related small molecule PD-L1 inhibitors.
| Compound | Reported IC₅₀/EC₅₀ | Key Features/Mechanism | Reference |
| BMS-1166 | IC₅₀: 1.4 nM (HTRF) EC₅₀: 276 nM (Jurkat reporter assay) | Induces PD-L1 dimerization; potent inhibitor. | medchemexpress.comadooq.comcaymanchem.com |
| BMS-8 | - | Induces PD-L1 dimerization; structurally simpler than BMS-1166. | frontiersin.orgnih.gov |
| BMS-202 | IC₅₀: 18 nM (HTRF) | Binds to hydrophobic pocket in PD-L1 dimer. | mdpi.comcancerbiomed.org |
| BMS-1001 | - | Optimized small-molecule inhibitor from BMS. | oncotarget.com |
| Compound 2k (di-bromo based) | IC₅₀: 1.47 nM (ELISA) | Stronger inhibitor than BMS-1166 in the same assay; less cytotoxic. | acs.org |
| CA-170 | Inactive in some reporter assays | Binds directly to PD-L1 without disrupting the PD-1/PD-L1 complex. | frontiersin.orgfrontiersin.org |
| Nonsymmetric C2 inhibitors (e.g., compound 2) | EC₅₀: 21.8 nM (cell-based assay) | High inhibitory potency in cell-based assays. | acs.org |
Preclinical Investigative Methodologies and Models
In Vitro Cellular Models for Immuno-Oncology Research
In vitro models have been fundamental in characterizing the biological activity of BMS-1166. The compound is a potent inhibitor of the protein-protein interaction between Programmed Death-1 (PD-1) and PD-L1, with a reported IC50 value of 1.4 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. caymanchem.commedchemexpress.comselleckchem.commedchemexpress.commedchemexpress.cn Studies have shown that BMS-1166 demonstrates low toxicity towards various cell lines in vitro. selleckchem.com A key mechanism of action identified is its ability to interfere with the post-translational processing of PD-L1. nih.gov BMS-1166 blocks the export of PD-L1 from the endoplasmic reticulum (ER) and its subsequent glycosylation, which prevents its maturation and transport to the cell surface. nih.govresearchgate.net This action leads to the accumulation of under-glycosylated PD-L1 within the ER. nih.gov
To simulate the tumor microenvironment and study the functional consequences of PD-L1 inhibition, researchers have employed co-culture systems involving immune cells and cancer cells. These models are crucial for observing the restoration of immune cell function.
One such system involves co-culturing Jurkat cells, a human T-lymphocyte cell line engineered to express PD-1, with cancer cells that express PD-L1, such as the human breast cancer cell line MDA-MB-231 or the lung cancer cell line PC9. nih.govnih.gov In these setups, the interaction between PD-1 on Jurkat cells and PD-L1 on cancer cells leads to the suppression of T-cell activation. nih.govnih.gov The introduction of BMS-1166 effectively reverses this immunosuppression. nih.govnih.gov For instance, BMS-1166 was shown to restore the activation of Jurkat T-cells that was suppressed by either soluble PD-L1 or membrane-bound PD-L1 on antigen-presenting cells. nih.gov It significantly reduces T-cell apoptosis that is induced by PD-L1-positive breast cancer cells, confirming its ability to block the PD-1/PD-L1 interaction and restore T-cell function. nih.gov
Another established model uses Chinese Hamster Ovary (CHO) cells expressing PD-L1 co-cultured with Jurkat cells that express PD-1. caymanchem.com In a reporter assay using this system, BMS-1166 was found to increase the activation of the Jurkat cells with an EC50 value of 276 nM. caymanchem.com Studies using colorectal cancer cell lines (SW480) have also been conducted to evaluate the effects of BMS-1166. medsci.org These co-culture experiments demonstrate that BMS-1166 can restore effector T-cell functions, such as the production of Interleukin-2 (B1167480) (IL-2), which is a key cytokine in T-cell proliferation and activation. nih.govnih.gov
| Cell Line | Cell Type | Role in Assay | Source |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | PD-L1 Expressing Cancer Cell | nih.gov |
| Jurkat | Human T-Lymphocyte | PD-1 Expressing Immune Cell | caymanchem.comnih.govnih.gov |
| PC9 | Human Lung Cancer | PD-L1 Expressing Cancer Cell | nih.gov |
| CHO | Chinese Hamster Ovary | PD-L1 Expressing Cell | caymanchem.com |
| SW480 | Human Colorectal Cancer | Cancer Cell Model | medsci.org |
Beyond the cell surface, PD-L1 can be secreted in exosomes, which are small extracellular vesicles that can mediate systemic immunosuppression. Research has demonstrated that BMS-1166's mechanism of trapping PD-L1 within the endoplasmic reticulum also reduces its subsequent secretion in exosomes. nih.gov In studies using breast cancer cell line models, treatment with BMS-1166, particularly when delivered via a targeted micelle formulation, significantly decreased the amount of PD-L1 found in exosomes. nih.govresearchgate.net This inhibition of exosomal PD-L1 is significant as it could diminish the immunosuppressive tumor microenvironment and enhance the anti-cancer immune response. nih.gov
Co-culture Systems of Immune and Cancer Cell Lines
Consideration of In Vivo Models for Mechanistic Studies
While in vitro models provide invaluable mechanistic insights, in vivo models are typically required to assess the systemic effects and efficacy of a drug candidate. However, the use of such models for BMS-1166 has faced specific challenges.
A primary limitation in the preclinical in vivo evaluation of BMS-1166 is its species specificity. nih.gov The compound is a potent inhibitor of human PD-L1 (hPD-L1) but does not interact with or bind to mouse PD-L1 (mPD-L1). nih.govresearchgate.net This specificity has been confirmed through biophysical assays, including Nuclear Magnetic Resonance (NMR), which showed no interaction between BMS-1166 and mPD-L1. uj.edu.pl This lack of cross-reactivity restricts the ability to conduct meaningful efficacy studies in conventional, immunocompetent murine models, as the drug cannot engage its target in these animals. nih.govresearchgate.net Consequently, research has predominantly focused on in vitro experiments and humanized model systems to verify the compound's mechanism and efficacy. nih.gov
Advanced Biophysical Techniques in Compound Characterization
A variety of sophisticated biophysical methods have been employed to characterize the direct interaction between BMS-1166 and its target protein, PD-L1, at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a critical tool in confirming the binding of BMS-1166 to hPD-L1 and elucidating the nature of the interaction. mdpi.com NMR titration experiments, using ¹⁵N-labeled PD-L1, demonstrated that the addition of BMS-1166 induces significant changes in the protein's NMR spectrum, including linewidth broadening. nih.govuj.edu.pl This effect is indicative of a direct interaction and a substantial increase in the molecular weight of the protein species in solution, consistent with the compound inducing dimerization of PD-L1. nih.gov
Competition NMR assays have further validated these findings, showing that BMS-1166 can effectively dissociate the PD-1/PD-L1 complex. nih.govnih.gov NMR studies have also been used to identify the minimal chemical fragments of the BMS-1166 molecule that are essential for binding to PD-L1, revealing that a two-aromatic-ring system is crucial for its activity. nih.gov These biophysical data provide conclusive evidence of the compound's binding to hPD-L1 and its unique mechanism of inducing dimerization, which physically blocks the interaction with PD-1. nih.govacs.org
| Parameter | Value | Assay | Source |
|---|---|---|---|
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | HTRF Binding Assay | caymanchem.commedchemexpress.comselleckchem.commedchemexpress.com |
| EC50 (Jurkat activation) | 276 nM | CHO-PDL1/Jurkat-PD1 Co-culture Reporter Assay | caymanchem.com |
| IC50 (MDA-MB-231 cells) | 28.77 μM | Cytotoxicity Assay | nih.gov |
Future Directions and Unanswered Research Questions
Exploration of Synergistic Combinations in Immunological Research
A promising area of future research for BMS-1166 involves its use in combination with other therapeutic agents to enhance anti-tumor immune responses. medsci.org The rationale for this approach is to target multiple, non-redundant pathways involved in tumor growth and immune evasion, potentially overcoming mechanisms of resistance.
Recent studies have explored the synergistic effects of BMS-1166 with inhibitors of key cellular signaling pathways. For instance, in colorectal cancer (CRC) cell lines, the combination of BMS-1166 with BEZ235, a dual inhibitor of PI3K/mTOR, has shown significant promise. medsci.orgnih.gov Research indicated that while BMS-1166 alone can have its effects blunted by the activation of survival pathways like PI3K/mTOR and MAPK, co-administration with BEZ235 can counteract this. medsci.org This combination not only enhanced the inhibition of cell proliferation and migration but also promoted apoptosis in both standard and resistant CRC cell lines. nih.gov It is hypothesized that resistance to BMS-1166 in CRC may be linked to the stable activation of these signaling pathways, a mechanism that can be effectively blocked by a dual-pathway inhibitor like BEZ235. medsci.orgnih.gov These findings provide a strong theoretical basis for clinical trials investigating the combination of BMS-1166 with PI3K/mTOR inhibitors for the treatment of colorectal cancer. nih.gov
| Research Area | Observation with BMS-1166 Monotherapy | Observation with BEZ235 Combination Therapy | Underlying Mechanism |
|---|---|---|---|
| Cell Proliferation & Migration | Inhibitory effects observed. medsci.org | Enhanced inhibition in SW480 and SW480R cells. medsci.orgnih.gov | BEZ235 blocks the PI3K/mTOR pathway, counteracting a potential resistance mechanism to BMS-1166. nih.gov |
| Apoptosis | Induces apoptosis. | Increased promotion of apoptosis. medsci.orgnih.gov | The combination suppresses key survival signals, tipping the cellular balance towards programmed cell death. medsci.org |
| Signaling Pathways | Induces stress activation of PI3K/mTOR and MAPK pathways. medsci.org | Reduces the expression and phosphorylation of PI3K, p-Akt, p-mTOR, and p-Erk. medsci.orgnih.gov | The combination inhibits the binding of PD-1 to PD-L1 while simultaneously blocking the PI3K/mTOR pathway and interfering with MAPK crosstalk. medsci.orgnih.gov |
Development of Derivatives with Enhanced Research Properties
While BMS-1166 is a potent inhibitor, its drug-like properties present opportunities for improvement through the development of derivatives. frontiersin.org Much of the recent history in the development of small-molecule PD-1/PD-L1 inhibitors has focused on synthesizing derivatives of original Bristol-Myers Squibb (BMS) compounds like BMS-1166. iiarjournals.org The goal of these medicinal chemistry efforts is to create new analogs with enhanced characteristics, such as improved bioavailability, better tumor penetration, or novel functionalities. frontiersin.orgnih.govnih.gov
One innovative strategy involves creating chimeric molecules that combine the PD-L1 inhibitory function of BMS-1166 with another therapeutic modality. Researchers have synthesized chimeras by linking a BMS-1166 scaffold to pomalidomide, an E3 ubiquitin ligase cereblon inhibitor. mdpi.com This dual-inhibitor strategy aims to block the PD-1/PD-L1 checkpoint while also leveraging the anticancer effects of pomalidomide. mdpi.com
Another direction is the development of PROTACs (Proteolysis Targeting Chimeras) that utilize a BMS-1166-based moiety to bind to PD-L1, linked to a ligand for an E3 ligase. medchemexpress.com This approach aims not just to inhibit PD-L1, but to tag it for degradation via the lysosome pathway. nih.gov Furthermore, derivatives have been specifically designed for research applications, such as modifying the BMS-1166 structure to allow for 18F labeling, enabling its use in PET imaging to investigate the biodistribution and target engagement of the ligand in vivo. acs.org
| Derivative Type | Modification Strategy | Intended Enhancement | Reference |
|---|---|---|---|
| Biphenyl (B1667301) Chimeras | Full-length carboxylic acid BMS-1166 coupled with amine-derived pomalidomide. | Create a dual-function inhibitor that blocks PD-L1 and binds to cereblon. | mdpi.com |
| PROTACs | A BMS-1166-based moiety is linked to an E3 ligase ligand. | Induce the degradation of the PD-L1 protein rather than just inhibiting its function. | nih.govmedchemexpress.com |
| PET Imaging Agents | Modification of the structure to allow for 18F radiolabeling. | Enable in vivo imaging to study drug distribution and target engagement. | acs.org |
| Terphenyl Analogs | Rigidification of the biphenyl scaffold to a terphenyl structure. | Improve binding affinity and drug-likeness properties compared to the parent compound. | chemrxiv.org |
Deeper Elucidation of PD-L1 Glycosylation Pathway Intervention
One of the most intriguing aspects of BMS-1166's mechanism of action is its ability to interfere with the post-translational modification of PD-L1, specifically its N-linked glycosylation. nih.govresearchgate.net Research has revealed that BMS-1166 specifically affects PD-L1 glycosylation by preventing the export of the under-glycosylated protein from the endoplasmic reticulum (ER) to the Golgi apparatus for further processing. nih.govlidsen.com This sequestration within the ER leads to the accumulation of an immature form of PD-L1, which is subsequently targeted for degradation and fails to traffic to the cell surface to interact with PD-1. nih.govlidsen.com
The extracellular domain of PD-L1 contains four potential N-glycosylation sites: Asn35, Asn192, Asn200, and Asn219. researchgate.net With the exception of Asn35, these glycosylation sites are critical for the stability of PD-L1 and its interaction with the PD-1 receptor. BMS-1166's interference with this process represents a unique mechanism among PD-L1 inhibitors. nih.gov Future research is needed to fully elucidate the precise molecular interactions between BMS-1166 and the cellular machinery governing protein trafficking and glycosylation. Unanswered questions include how BMS-1166 induces the dimerization and retention of PD-L1 within the ER and whether this mechanism can be exploited to design even more specific and potent inhibitors. nih.govlidsen.com Studies using PD-L1 variants with mutated glycosylation sites have begun to probe these questions, showing that BMS-1166 inhibits the glycosylation of these mutants and their interaction with PD-1. nih.govresearchgate.net
| Component | Role in Pathway | Effect of BMS-1166 | Reference |
|---|---|---|---|
| PD-L1 | Immune checkpoint ligand; undergoes N-linked glycosylation. | Induces dimerization and prevents maturation. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| N-glycosylation Sites (N192, N200, N219) | Required for PD-L1 stability and interaction with PD-1. | Glycosylation at these sites is abolished or inhibited. nih.gov | nih.gov |
| Endoplasmic Reticulum (ER) | Site of initial protein synthesis and glycosylation. | Prevents export of under-glycosylated PD-L1 from the ER. nih.govlidsen.com | nih.govlidsen.com |
| Golgi Apparatus | Processes and sorts proteins for transport to other destinations. | PD-L1 is blocked from entering the Golgi for further glycosylation. nih.gov | nih.gov |
Novel Methodological Approaches for Investigating Small Molecule Immunomodulators
The discovery and characterization of small-molecule immunomodulators like BMS-1166 rely on a sophisticated toolkit of methodological approaches. nih.gov The development of robust and scalable assays is critical to identify and validate novel compounds that can modulate complex immune responses. nih.gov
A key method used in the initial characterization of the BMS series of compounds is the homogeneous time-resolved fluorescence (HTRF) binding assay, which measures the ability of a compound to disrupt the PD-1/PD-L1 protein-protein interaction and is used to determine potency (IC50). mdpi.comnih.govcaymanchem.com To understand how these molecules function in a more biologically relevant context, cellular coculture assays have been developed. nih.gov For instance, a system using a PD-L1-expressing cell line co-cultured with a PD-1-expressing T-cell line allows researchers to monitor the downstream effects of PD-1/PD-L1 blockade, such as the restoration of T-cell activation. nih.govnih.gov
Structural biology techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in revealing that BMS compounds bind directly to PD-L1 and induce its dimerization. frontiersin.orgacs.org Looking forward, novel screening technologies are being employed to discover new immunomodulators. The One-Bead-Two-Compound (OB2C) combinatorial library method, for example, offers a powerful platform for screening vast numbers of compounds in a single experiment to identify hits that can enhance an immune response, such as IFN-γ production. mdpi.com Additionally, the increasing sophistication of computer-aided drug design (CADD) allows for in silico screening of large compound libraries and the rational design of derivatives with improved properties, accelerating the development pipeline. iiarjournals.orgfrontiersin.org These advanced methodologies are essential for discovering the next generation of small-molecule immunomodulators and fully characterizing their mechanisms of action. nih.govfrontiersin.org
| Methodology | Application in Immunomodulator Research | Example of Use with BMS-1166 or Similar Compounds |
|---|---|---|
| Homogeneous Time-Resolved Fluorescence (HTRF) | Quantifies the inhibition of protein-protein interactions (e.g., PD-1/PD-L1). | Used to determine the IC50 value of BMS-1166, which is approximately 1.4 nM. nih.govmedchemexpress.com |
| Cellular Coculture Assays | Evaluates the functional consequences of checkpoint inhibition in a cellular context. | Demonstrated that BMS-1166 restores T-cell activation in the presence of PD-L1-expressing cells. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | Provides structural information on the binding interaction between a small molecule and its protein target. | Confirmed the direct binding of BMS compounds to PD-L1 and showed they induce dimerization. frontiersin.orgacs.org |
| One-Bead-Two-Compound (OB2C) Libraries | A high-throughput screening method to discover novel immunomodulatory compounds. | Used to screen libraries to identify small molecules that enhance immune cell activation. mdpi.com |
| Computer-Aided Drug Design (CADD) | In silico docking and screening to predict binding affinity and guide the design of new derivatives. | Employed in the design of BMS-1166 derivatives and other novel PD-L1 inhibitors. iiarjournals.orgfrontiersin.org |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BMS-1166 Hydrochloride in modulating the PD-1/PD-L1 immune checkpoint?
- Answer : this compound binds to human PD-L1 with high affinity (IC50: 1.4 nM), inducing its dimerization and blocking interaction with PD-1. This disrupts the immune checkpoint's suppression of T-cell activation, restoring antitumor immunity. Key validation methods include competitive binding assays (e.g., ELISA) and T-cell functional assays (e.g., IFN-γ release measurements) .
Q. What structural biology techniques have been employed to characterize the binding interaction between this compound and PD-L1?
- Answer : X-ray crystallography (PDB code: 6R3K) revealed that BMS-1166 occupies a hydrophobic cleft on PD-L1, inducing conformational changes in Tyr56 and stabilizing PD-L1 dimers. NMR spectroscopy was used to map smaller binding fragments (e.g., biphenyl core) responsible for PD-L1 interaction, guiding structure-activity relationship (SAR) studies .
Q. What in vitro models are most appropriate for initial evaluation of this compound's therapeutic efficacy?
- Answer : SW480 (PD-L1-positive colorectal cancer cells) and SW480R (BMS-1166-resistant subline) are validated models. Functional assays include:
- MTT assays to quantify cell viability.
- Flow cytometry (Annexin V/PI staining) to measure apoptosis.
- Western blotting to assess PI3K/mTOR and MAPK pathway activation (e.g., p-Akt, p-Erk) .
Advanced Research Questions
Q. How can researchers design combination therapies involving this compound to overcome acquired resistance in colorectal cancer models?
- Answer : Co-treatment with BEZ235 (dual PI3K/mTOR inhibitor) suppresses compensatory activation of PI3K/mTOR and MAPK pathways observed in resistant SW480R cells. Methodological steps:
- Dose-response matrices to determine synergistic effects (e.g., Chou-Talalay method).
- Transcriptomic profiling (RNA-seq) to identify resistance-associated genes (e.g., PTEN loss).
- In vivo validation using xenograft models to assess tumor regression .
Q. What methodological approaches are used to analyze contradictory data regarding this compound's dual effects on PD-L1 expression and downstream signaling pathways?
- Answer : Time-course experiments (0–48 h) reveal transient PD-L1 upregulation (peaking at 24 h) followed by downregulation due to feedback inhibition. Techniques include:
- Kinetic ELISA for PD-L1 surface expression.
- Phosphoproteomics to track dynamic pathway activation (e.g., Akt/mTOR vs. Erk).
- CRISPR-Cas9 knockouts of PD-L1 or downstream kinases to isolate signaling crosstalk .
Q. What strategies are recommended for optimizing the molecular structure of BMS-1166 derivatives to enhance binding specificity and reduce off-target effects?
- Answer :
- Fragment-based drug design (FBDD) : NMR-guided identification of minimal binding motifs (e.g., biphenyl ether core).
- Orthogonal glycosylation to synthesize larger glycoconjugates for conformational epitope presentation.
- Molecular dynamics simulations to predict binding stability and off-target interactions (e.g., with CXCR4) .
Q. How do cross-talk mechanisms between PI3K/mTOR and MAPK pathways influence the therapeutic outcomes of this compound in resistant cancer phenotypes?
- Answer : BMS-1166 activates PI3K/mTOR and MAPK pathways as a resistance mechanism, which can be blocked by BEZ235. Key methodologies:
- Pathway inhibition assays using LY294002 (PI3K inhibitor) and U0126 (MEK inhibitor).
- Co-immunoprecipitation to study PD-1/PD-L1 complex stability under pathway modulation.
- Single-cell RNA-seq to map heterogeneous pathway activation in resistant subpopulations .
Q. What experimental evidence supports the hypothesis that this compound acts as a molecular glue to induce PD-L1 dimerization?
- Answer : Structural studies (X-ray crystallography) show BMS-1166 binding at the PD-L1 dimer interface, forcing conformational rearrangements (e.g., Tyr56 side-chain movement). Functional validation includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
